

# Budesonide's Role in Modulating Immune Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Budesonide, a potent synthetic glucocorticoid, is a cornerstone in the management of chronic inflammatory diseases, primarily exerting its therapeutic effects by modulating the immune response. A critical aspect of its anti-inflammatory action is the intricate control over immune cell migration to sites of inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms by which budesonide governs the trafficking of key immune cells, including eosinophils, neutrophils, and lymphocytes. We will dissect the signaling pathways at play, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for assessing these phenomena. This document is intended to be a comprehensive resource for researchers and professionals in the field of immunology and drug development, offering insights into the multifaceted role of budesonide in controlling inflammatory cell recruitment.

## Introduction

Immune cell migration is a fundamental process in the inflammatory response, orchestrated by a complex interplay of chemoattractants, adhesion molecules, and signaling cascades. In inflammatory conditions such as asthma and inflammatory bowel disease, the dysregulated recruitment of leukocytes to affected tissues perpetuates tissue damage and disease progression. Glucocorticoids, like budesonide, are highly effective in mitigating these inflammatory processes. Budesonide's therapeutic efficacy stems from its ability to bind to the



glucocorticoid receptor (GR), a ligand-activated transcription factor, which in turn modulates the expression of a vast array of genes involved in inflammation.[1][2] This guide will specifically focus on the impact of budesonide on the migratory behavior of eosinophils, neutrophils, and lymphocytes, key players in various inflammatory pathologies.

## Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Budesonide, owing to its lipophilic nature, readily diffuses across the cell membrane and binds with high affinity to the cytosolic Glucocorticoid Receptor (GR).[3] This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated budesonide-GR complex then translocates to the nucleus, where it exerts its genomic effects through two primary mechanisms: transactivation and transrepression.[3][4][5][6]

- Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[2][4]
- Transrepression: The monomeric GR interacts with and inhibits the activity of proinflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and
  Activator Protein-1 (AP-1).[3][5][6] This interference prevents the transcription of genes
  encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which are all
  critical for immune cell migration.[3][5][6]

The process of transrepression is considered a major contributor to the anti-inflammatory effects of glucocorticoids.[3][5] By suppressing the NF-kB pathway, budesonide effectively downregulates the expression of key mediators that attract and retain immune cells at inflammatory sites.[7][8]





Click to download full resolution via product page

Caption: Glucocorticoid Receptor Signaling Pathway.

## **Modulation of Eosinophil Migration**



Eosinophils are pivotal effector cells in allergic inflammation and asthma. Their recruitment into tissues is a tightly regulated process that budesonide significantly curtails.

#### **Inhibition of Chemotaxis**

Budesonide has been demonstrated to inhibit eosinophil chemotaxis towards various chemoattractants. This inhibition is dose-dependent and showcases budesonide's ability to interfere with the signaling pathways that guide eosinophils to inflammatory foci.[9]

## **Downregulation of Adhesion Molecules**

The migration of eosinophils across the vascular endothelium, a process known as transendothelial migration, is contingent on the expression of adhesion molecules on both the eosinophil and the endothelial cell surface. Budesonide effectively downregulates the expression of key adhesion molecules, thereby impeding the firm adhesion and subsequent transmigration of eosinophils.[10]

| Parameter  | Cell Type                                 | Adhesion<br>Molecule | Budesonide<br>Concentrati<br>on | Effect                     | Reference |
|------------|-------------------------------------------|----------------------|---------------------------------|----------------------------|-----------|
| Expression | Human<br>Bronchial<br>Epithelial<br>Cells | ICAM-1               | 0.1-100 nM                      | Downregulati<br>on         | [10]      |
| Expression | Eosinophils                               | LFA-1                | 0.1-100 nM                      | Downregulati<br>on         | [10]      |
| Expression | Eosinophils                               | Mac-1                | 0.1-100 nM                      | Downregulati<br>on         | [10]      |
| Expression | Eosinophils                               | CD11b                | 10-8 M                          | Inhibition of upregulation | [11]      |
| Expression | Eosinophils                               | L-selectin           | 10-8 M                          | Inhibition of shedding     | [11]      |

## **Modulation of Neutrophil Migration**



While traditionally associated with bacterial infections, neutrophils are also implicated in the pathophysiology of severe asthma and chronic obstructive pulmonary disease (COPD). Budesonide exerts a modulatory effect on neutrophil migration, although the effects can be complex.

#### **Inhibition of Chemokine Release**

Budesonide can inhibit the release of potent neutrophil chemoattractants from various cell types, including epithelial cells and macrophages. This reduction in the chemotactic gradient contributes to a decreased influx of neutrophils into inflamed tissues.[12][13][14][15]

| Parameter | Cell Type                                   | Chemokine | Budesonide<br>Concentrati<br>on | Effect                   | Reference |
|-----------|---------------------------------------------|-----------|---------------------------------|--------------------------|-----------|
| Release   | Primary<br>Bronchial<br>Epithelial<br>Cells | IL-8      | -                               | Attenuation              | [12]      |
| Release   | Neutrophils                                 | IL-8      | -                               | Inhibition               | [13]      |
| Release   | Caco-2 cells                                | IL-8      | Dose-<br>dependent              | Decreased<br>mRNA levels | [14]      |
| Release   | Caco-2 cells                                | ENA-78    | Dose-<br>dependent              | Decreased<br>mRNA levels | [14]      |
| Release   | LPS-<br>stimulated<br>Neutrophils           | CXCL8     | -                               | Inhibition               | [15]      |
| Release   | LPS-<br>stimulated<br>Neutrophils           | CXCL1     | -                               | Inhibition               | [15]      |

## **Effects on Adhesion Molecule Expression**

Budesonide has been shown to decrease the expression of adhesion molecules on neutrophils, which is a plausible mechanism for the observed increase in circulating neutrophil



counts following inhalation, as it reduces their adhesion to the endothelial surface.[16]

| Parameter  | Cell Type   | Adhesion<br>Molecule  | Effect         | Reference |
|------------|-------------|-----------------------|----------------|-----------|
| Expression | Neutrophils | Mac-1 (CD11b)         | 51.0% decrease | [16]      |
| Expression | Neutrophils | L-selectin<br>(CD62L) | 30.9% decrease | [16]      |

## **Modulation of Lymphocyte Trafficking**

Lymphocytes, particularly T cells, are central to the adaptive immune response and play a significant role in chronic inflammatory diseases. Budesonide influences lymphocyte trafficking by inhibiting their proliferation and altering their activation status.

#### Inhibition of T-Cell Proliferation and Activation

Budesonide can dose-dependently inhibit the proliferation of T-lymphocytes in response to allergens and mitogens.[17][18] This anti-proliferative effect is accompanied by a reduction in the production of key cytokines that promote lymphocyte activation and recruitment.[17][19]



| Parameter                                                | Cell Type                     | Stimulant  | Budesonide<br>Concentrati<br>on | Effect                           | Reference |
|----------------------------------------------------------|-------------------------------|------------|---------------------------------|----------------------------------|-----------|
| Proliferation                                            | T-<br>lymphocytes             | Allergen   | -                               | Significant reduction            | [18]      |
| Proliferation                                            | T-<br>lymphocytes             | РНА        | 10-10 M to<br>10-7 M            | Dose-<br>dependent<br>inhibition | [17]      |
| Proliferation                                            | T-<br>lymphocytes             | Der p      | 10-10 M to<br>10-7 M            | Dose-<br>dependent<br>inhibition | [17]      |
| Cytokine<br>Release (IL-<br>2, IFN-γ, IL-<br>1β, GM-CSF) | Blood<br>Mononuclear<br>Cells | PHA, Der p | 10-10 M to<br>10-7 M            | Inhibition                       | [17]      |
| Cytokine<br>Release<br>(TNF-α)                           | Blood<br>Mononuclear<br>Cells | Der p      | 10-10 M to<br>10-7 M            | Inhibition                       | [19]      |

# Experimental Protocols Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a standard method for assessing the effect of budesonide on eosinophil migration towards a chemoattractant using a Boyden chamber.[1][9][20][21][22][23]





Click to download full resolution via product page

Caption: Eosinophil Chemotaxis Assay Workflow.

#### Materials:

• Boyden chamber apparatus



- Polycarbonate filters (e.g., 3-5 μm pore size)
- Chemoattractant (e.g., C5a, recombinant human IL-5)[9]
- Budesonide
- Isolated human eosinophils
- Assay medium (e.g., RPMI 1640 with 1% BSA)
- Fixative (e.g., methanol)
- Staining solution (e.g., Giemsa or Diff-Quik)
- Microscope

#### Procedure:

- Prepare a stock solution of budesonide and serial dilutions in assay medium.
- Isolate eosinophils from human peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection).
- Resuspend purified eosinophils in assay medium at a concentration of 1 x 106 cells/mL.
- Pre-incubate the eosinophil suspension with various concentrations of budesonide or vehicle control for 30-60 minutes at 37°C.
- Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
- Place the polycarbonate filter over the lower wells.
- Add the pre-incubated eosinophil suspension to the upper wells.
- Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
- After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.



- · Fix and stain the filter.
- Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

## **Neutrophil Transendothelial Migration Assay**

This protocol outlines a method to assess the effect of budesonide on the migration of neutrophils across a monolayer of endothelial cells.[13][24][25][26][27]



Click to download full resolution via product page



Caption: Neutrophil Transendothelial Migration Assay Workflow.

#### Materials:

- Transwell inserts (e.g., 3 μm pore size)
- Human umbilical vein endothelial cells (HUVECs)
- Endothelial cell growth medium
- Chemoattractant (e.g., fMLP, IL-8)[13]
- Budesonide
- Isolated human neutrophils
- Assay medium
- Method for quantification (e.g., flow cytometer, myeloperoxidase (MPO) assay kit)

#### Procedure:

- Coat transwell inserts with an extracellular matrix protein (e.g., fibronectin).
- Seed HUVECs onto the inserts and culture until a confluent monolayer is formed.
- Isolate neutrophils from human peripheral blood.
- Resuspend neutrophils in assay medium.
- Pre-incubate neutrophils with budesonide or vehicle.
- Add the chemoattractant to the lower chamber of the culture plate.
- Wash the endothelial monolayer and place the insert into the well containing the chemoattractant.
- Add the pre-incubated neutrophil suspension to the upper chamber (on top of the endothelial monolayer).



- Incubate for 2-4 hours at 37°C.
- Collect the medium from the lower chamber and quantify the number of migrated neutrophils.

## Flow Cytometry for Adhesion Molecule Expression

This protocol provides a general framework for analyzing the expression of adhesion molecules on immune cells or endothelial cells following treatment with budesonide.[28][29]

#### Materials:

- Cells of interest (e.g., eosinophils, HUVECs)
- Budesonide
- Stimulant (if investigating inhibition of stimulated expression, e.g., TNF-α)
- Fluorochrome-conjugated antibodies against adhesion molecules of interest (e.g., anti-ICAM-1, anti-VCAM-1)[28][30][31]
- Flow cytometer
- FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

#### Procedure:

- Culture and treat cells with budesonide and/or a stimulant for the desired time.
- Harvest the cells (e.g., by gentle scraping for adherent cells).
- · Wash the cells with cold FACS buffer.
- Resuspend the cells in FACS buffer.
- Add the fluorochrome-conjugated antibodies to the cell suspension.
- Incubate on ice in the dark for 30 minutes.



- Wash the cells twice with FACS buffer to remove unbound antibodies.
- Resuspend the cells in FACS buffer.
- Analyze the samples on a flow cytometer.

### Conclusion

Budesonide's role in modulating immune cell migration is a critical component of its anti-inflammatory efficacy. By acting through the glucocorticoid receptor, it orchestrates a multifaceted suppression of the molecular machinery that drives leukocyte trafficking. This includes the inhibition of pro-inflammatory gene expression via transrepression of NF-κB, leading to reduced production of chemokines and the downregulation of adhesion molecules on both immune and endothelial cells. The quantitative data and experimental protocols presented in this guide provide a robust framework for further investigation into the intricate mechanisms of budesonide and for the development of novel therapeutic strategies targeting inflammatory cell migration. A thorough understanding of these processes is paramount for optimizing the clinical use of budesonide and for the discovery of next-generation anti-inflammatory agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. karger.com [karger.com]
- 2. Glucocorticoid Receptor Endotext NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of direct glucocorticoid-mediated transrepression PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 5. Transrepression Function of the Glucocorticoid Receptor Regulates Eyelid Development and Keratinocyte Proliferation but Is Not Sufficient to Prevent Skin Chronic Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Expression of basic fibroblast growth factor and nuclear factor-kappaB and the effect of budesonide on their expression in rats with asthma] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Budesonide down-regulates eosinophil locomotion but has no effects on ECP release or on H2O2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of eosinophil transepithelial migration and downregulation of adhesion molecule expression on eosinophils and airway epithelial cells induced by budesonide PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of budesonide and formoterol on eosinophil activation induced by human lung fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of budesonide and formoterol on IL-6 and IL-8 release from primary bronchial epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of in vitro neutrophil migration through a bilayer of endothelial and epithelial cells using beta2-agonists: concomitant effects on IL-8 and elastase secretion and impact of glucocorticosteroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of budesonide in intestinal epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of formoterol and budesonide on chemokine release, chemokine receptor expression and chemotaxis in human neutrophils PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhaled corticosteroids increase blood neutrophil count by decreasing the expression of neutrophil adhesion molecules Mac-1 and L-selectin PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the inhibitory effects of budesonide on the mitogen-induced or the allergen-induced activation of blood mononuclear cells isolated from asthmatic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multiple In Vitro and In Vivo Regulatory Effects of Budesonide in CD4+ T Lymphocyte Subpopulations of Allergic Asthmatics | PLOS One [journals.plos.org]
- 19. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]







- 21. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 22. Eosinophil chemotaxis by chemokines: a study by a simple photometric assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Assays of Transendothelial Migration in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 27. m.youtube.com [m.youtube.com]
- 28. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 29. researchgate.net [researchgate.net]
- 30. Budesonide and formoterol inhibit ICAM-1 and VCAM-1 expression of human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ICAM-1 and VCAM-1 expression by endothelial cells grown on fibronectin-coated TCPS and PS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Budesonide's Role in Modulating Immune Cell Migration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240389#budesonide-s-role-in-modulating-immune-cell-migration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com